2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole
Overview
Description
“2-Chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Molecular Structure Analysis
The structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Scientific Research Applications
Synthesis and Chemical Properties
- A study on the synthesis of 1-(4-Fluorobenzyl)-2-chloro-1H-benzo[d]imidazole explored the effects of reaction formula on yield, optimizing conditions to achieve a 56.4% yield. The product structure was confirmed by 1H NMR, contributing to the chemical synthesis field of benzimidazole derivatives (Huang Jin-qing, 2009).
- Research on the regioselective synthesis of 3-fluorinated imidazo[1,2-a]pyridines described the use of Selectfluor as the fluorinating agent in aqueous conditions, showing the potential for targeted chemical modification of azole compounds (Ping Liu et al., 2015).
Material Science and Polymer Chemistry
- A study on novel blend membranes of partially fluorinated copolymers bearing azole functions with sulfonated PEEK for PEMFC operating at low relative humidity investigated the influence of the azole group on membrane microstructure and proton conductivity, indicating potential applications in fuel cell technologies (B. Campagne et al., 2013).
Luminescent Materials
- The synthesis of colourless p-phenylene-spaced bis-azoles for luminescent concentrators reported new fluorophores with promising applications in solar energy conversion, highlighting the role of azole compounds in the development of photovoltaic materials (F. Bellina et al., 2016).
Biological and Medicinal Chemistry
- The synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazoles as potent anti-inflammatory and antioxidant agents demonstrated the therapeutic potential of benzimidazole derivatives, offering insights into their role as COX-2 inhibitors and antioxidants (B. Shankar et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
2-chloro-1-cyclopropyl-4-fluorobenzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2/c11-10-13-9-7(12)2-1-3-8(9)14(10)6-4-5-6/h1-3,6H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAUWJAZWSDXRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C(=CC=C3)F)N=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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